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molecular formula C7H11N3S B1331837 2-(Piperazin-1-yl)thiazole CAS No. 42270-37-1

2-(Piperazin-1-yl)thiazole

Cat. No. B1331837
M. Wt: 169.25 g/mol
InChI Key: WQFWIVTXNKRNJZ-UHFFFAOYSA-N
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Patent
US05519016

Procedure details

In 50 ml of acetonitrile was dissolved 5.0 g (0.0305 mole) of 2-bromothiazole, and 13.3 g (0.153 mole) of piperazine, 8.4 g (0.061 mole) of potassium carbonate and a catalytic amount of potassium iodide were added thereto. The mixture was refluxed by heating for 5 hours. The mixture was cooled to room temperature and then filtered. The filtrate was concentrated under reduced pressure, and the residue was applied to silica gel column chromatography (the eluent used was a mixture of chloroform: methanol : 28% aqueous ammonia = 40 : 9 : 1) to obtain 3.62 g of 1-(2-thiazolyl)piperazine as colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[NH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(#N)C>[NH3:6].[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
13.3 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
8.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a mixture of chloroform

Outcomes

Product
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%
Name
Type
product
Smiles
S1C(=NC=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.62 g
YIELD: CALCULATEDPERCENTYIELD 140.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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